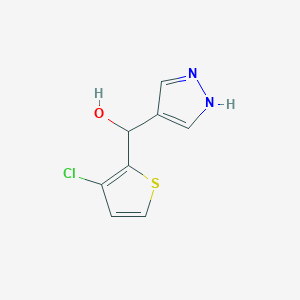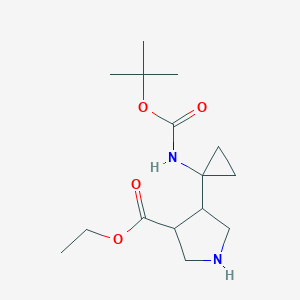
Ethyl 4-(1-((tert-butoxycarbonyl)amino)cyclopropyl)pyrrolidine-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-(1-((tert-butoxycarbonyl)amino)cyclopropyl)pyrrolidine-3-carboxylate is a complex organic compound that features a pyrrolidine ring substituted with a cyclopropyl group and a tert-butoxycarbonyl (Boc) protected amino group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(1-((tert-butoxycarbonyl)amino)cyclopropyl)pyrrolidine-3-carboxylate typically involves multiple steps, starting from commercially available precursors. One common approach involves the protection of an amino acid derivative with a tert-butoxycarbonyl group, followed by cyclization and esterification reactions. The reaction conditions often include the use of coupling reagents, bases, and solvents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes. These systems allow for precise control over reaction conditions and can enhance the yield and purity of the final product .
化学反应分析
Types of Reactions
Ethyl 4-(1-((tert-butoxycarbonyl)amino)cyclopropyl)pyrrolidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups .
科学研究应用
Ethyl 4-(1-((tert-butoxycarbonyl)amino)cyclopropyl)pyrrolidine-3-carboxylate has several scientific research applications, including:
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active compounds, which can be used in studies related to enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: The compound’s derivatives may have potential therapeutic applications, including as drug candidates for various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties
作用机制
The mechanism of action of Ethyl 4-(1-((tert-butoxycarbonyl)amino)cyclopropyl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes, receptors, or other biomolecules, thereby modulating their activity. The exact mechanism depends on the specific application and the nature of the target .
相似化合物的比较
Similar Compounds
Similar compounds include other Boc-protected amino acid derivatives and cyclopropyl-containing pyrrolidines. Examples include:
- Ethyl 2-((tert-butoxycarbonyl)amino)cyclopropane-1-carboxylate
- tert-Butyl 4-((tert-butoxycarbonyl)amino)pyrrolidine-3-carboxylate
Uniqueness
Ethyl 4-(1-((tert-butoxycarbonyl)amino)cyclopropyl)pyrrolidine-3-carboxylate is unique due to its specific combination of functional groups and structural features. The presence of the cyclopropyl group and the Boc-protected amino group provides distinct reactivity and stability, making it valuable for various synthetic and research applications .
属性
分子式 |
C15H26N2O4 |
|---|---|
分子量 |
298.38 g/mol |
IUPAC 名称 |
ethyl 4-[1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropyl]pyrrolidine-3-carboxylate |
InChI |
InChI=1S/C15H26N2O4/c1-5-20-12(18)10-8-16-9-11(10)15(6-7-15)17-13(19)21-14(2,3)4/h10-11,16H,5-9H2,1-4H3,(H,17,19) |
InChI 键 |
DJMMEHPFIBDEFR-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1CNCC1C2(CC2)NC(=O)OC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


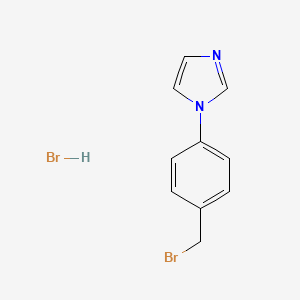
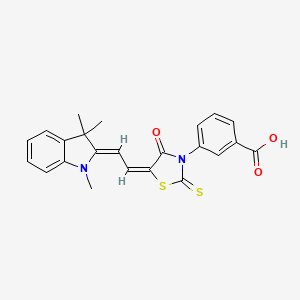
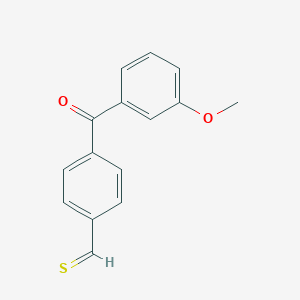
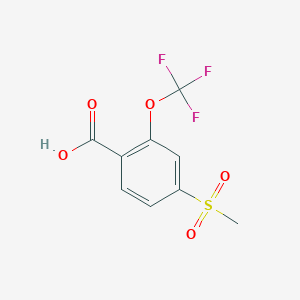
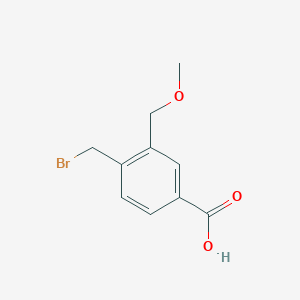
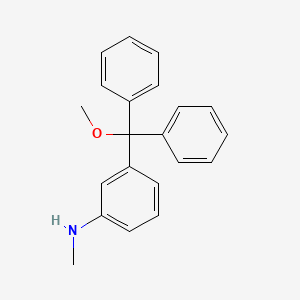
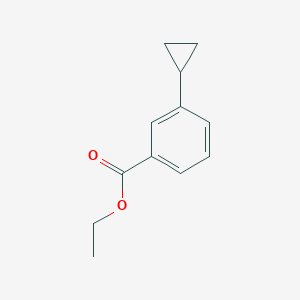

![(S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-((1-methyl-1H-benzo[d]imidazol-2-yl)amino)propanoate](/img/structure/B13090647.png)
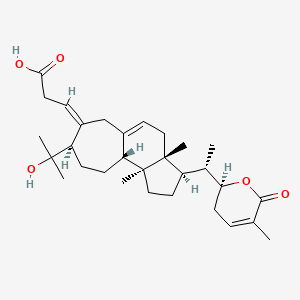
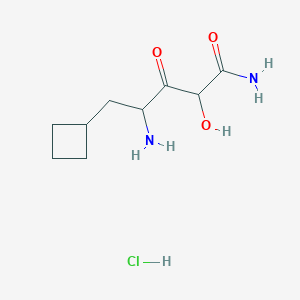
![6-Methyl-2-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13090670.png)

